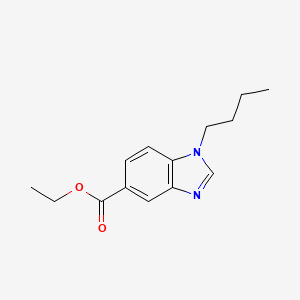

(E)-3-methyl-5-(4-(pyrrolidine-1-carbonyl)benzylidene)-2-thioxothiazolidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

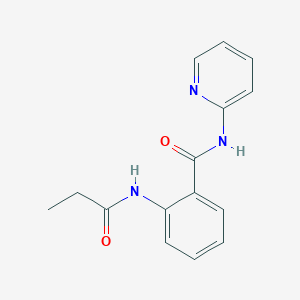

“(E)-3-methyl-5-(4-(pyrrolidine-1-carbonyl)benzylidene)-2-thioxothiazolidin-4-one” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered cyclic amine . The compound also contains a benzylidene group attached to the pyrrolidine ring via a carbonyl group .

Synthesis Analysis

The synthesis of such compounds often involves the use of lipases, which are enzymes that can catalyze a variety of reactions . For instance, the porcine pancreas lipase (PPL) type II can catalyze the aminolysis of benzylidene malonates by regiospecific amidation of substrates . Additionally, PPL can also catalyze the Michael addition of acetophenone to various derivatives of chalcones .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The pyrrolidine ring is a five-membered cyclic amine, which can contribute to the compound’s reactivity . The benzylidene group attached to the pyrrolidine ring via a carbonyl group can also influence the compound’s structure and properties .Chemical Reactions Analysis

The compound can undergo a variety of chemical reactions due to its complex structure. For instance, it can undergo aminolysis, a reaction where an amine group replaces another group in a molecule . The compound can also participate in Michael addition reactions, which are nucleophilic additions to α,β-unsaturated carbonyl compounds .Wissenschaftliche Forschungsanwendungen

Reactions and Synthesis

The compound and its analogs have been subject to studies examining their reactions with other chemical entities. For instance, reactions of 5-aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines with nitrile oxides have been explored to afford derivatives with potential biological activities, demonstrating the versatility of these thiazolidinones in chemical synthesis Kandeel & Youssef, 2001. This highlights the compound's role in producing various synthetically valuable intermediates.

Structural Studies

Investigations into the supramolecular structures of thioxothiazolidin-4-ones reveal insights into their hydrogen-bonded dimers, chains of rings, and sheets Delgado et al., 2005. Such studies are crucial for understanding the compound's interactions at the molecular level, which is essential for its potential applications in materials science and pharmaceuticals.

Biological Activity

Research on thiazolidinone derivatives has shown a broad spectrum of potential biological activities. Some derivatives have been evaluated for their anti-inflammatory and analgesic effects, revealing compounds with significant activity, which suggests the potential therapeutic applications of these molecules Ranga, Sharma, & Kumar, 2013. Additionally, antimycobacterial agents incorporating thiazolidin-4-one scaffolds have been synthesized and screened for activity against Mycobacterium tuberculosis, offering a promising avenue for developing new antitubercular medications Chavan et al., 2019.

Antimicrobial and Antitumor Evaluations

The antimicrobial and cytotoxic activities of thiazolidin-4-one derivatives have also been investigated, with some compounds showing appreciable activity against bacterial and fungal strains, as well as inhibitory effects on cancer cell lines Feitoza et al., 2012. This indicates the potential of these compounds in developing new antimicrobial and anticancer agents.

Photophysical Properties

Studies have also focused on the photophysical properties of thiazolidin-4-one derivatives, examining their potential applications in dye-sensitized solar cells and as fluorescent probes. The effect of structural manipulations on their photophysical properties and the exploration of d-π-A chromophores incorporating thiazolidin-4-one units reveal the compound's utility in materials science and optical applications Jachak et al., 2021.

Wirkmechanismus

The mechanism of action of this compound in chemical reactions is likely to be influenced by its structure. For instance, in the aminolysis reaction catalyzed by PPL, the enzyme facilitates the replacement of a group in the benzylidene malonate by an amine group . In Michael addition reactions, the compound acts as a nucleophile, adding to an α,β-unsaturated carbonyl compound .

Eigenschaften

IUPAC Name |

(5E)-3-methyl-5-[[4-(pyrrolidine-1-carbonyl)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2S2/c1-17-15(20)13(22-16(17)21)10-11-4-6-12(7-5-11)14(19)18-8-2-3-9-18/h4-7,10H,2-3,8-9H2,1H3/b13-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWZCDVBLSOUSSJ-JLHYYAGUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CC2=CC=C(C=C2)C(=O)N3CCCC3)SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)/C(=C\C2=CC=C(C=C2)C(=O)N3CCCC3)/SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-methyl-5-(4-(pyrrolidine-1-carbonyl)benzylidene)-2-thioxothiazolidin-4-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(4-chlorophenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(3-methylphenyl)amino]acetamide](/img/structure/B2741231.png)

![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(4-(methylthio)phenyl)propan-1-one](/img/structure/B2741243.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2741247.png)